2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Description
2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, which this compound is a part of, have been known to inhibitdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.
Mode of Action
The compound binds to DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The compound’s action on DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of pyrimidine and purine . This disruption halts the synthesis of RNA and DNA, leading to cell death .
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of DHFR leads to a reduction in the synthesis of RNA and DNA. This disruption in nucleotide synthesis results in the death of the cells . In the context of cancer cells, this leads to a halt in tumor growth .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-6-3-4-9-22(16)29-23(32)15-34-27-21-14-19-8-5-7-17(2)24(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZPWASSKZPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.